molecular formula C8H10ClNO B174193 2-(Chloromethyl)-4-ethoxypyridine CAS No. 159996-13-1

2-(Chloromethyl)-4-ethoxypyridine

Cat. No.: B174193
CAS No.: 159996-13-1
M. Wt: 171.62 g/mol
InChI Key: QXHKPITWPCZGSB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of organic compounds that are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. rasayanjournal.co.in The introduction of a halogen atom onto the pyridine ring provides a reactive "handle" that allows for a variety of subsequent chemical transformations, most notably cross-coupling reactions and nucleophilic substitutions. The reactivity and regioselectivity of these transformations are influenced by the nature of the halogen, its position on the pyridine ring, and the presence of other substituents.

The synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to standard electrophilic aromatic substitution reactions that are common for other aromatic compounds. rasayanjournal.co.in Consequently, specialized synthetic strategies are often required. The 2-(chloromethyl) group, in particular, introduces a highly reactive electrophilic site, as the chlorine atom is readily displaced by a wide range of nucleophiles. This reactivity makes 2-(chloromethyl)pyridine (B1213738) derivatives exceptionally valuable as intermediates for introducing a pyridylmethyl moiety into larger molecular scaffolds.

Significance of 2-(Chloromethyl)-4-ethoxypyridine within Substituted Pyridine Scaffolds

While extensive research exists for many substituted 2-(chloromethyl)pyridine derivatives, this compound itself remains a sparsely studied compound in academic literature. Its significance is largely inferred from its close structural analogues, most notably 2-(chloromethyl)-4-methoxypyridine (B1589491). This methoxy (B1213986) analogue is a well-established key intermediate in the industrial synthesis of proton pump inhibitors (PPIs) like omeprazole (B731), esomeprazole (B1671258), and lansoprazole, which are widely used to treat acid-reflux disorders. rasayanjournal.co.ingoogle.comvjs.ac.vn

The core value of these scaffolds lies in the combination of two key structural features:

The 2-(chloromethyl) group: This benzylic-like halide is highly susceptible to nucleophilic substitution, allowing for the facile connection of the pyridine ring to other molecular fragments, such as the benzimidazole (B57391) core in PPIs.

The substitution of the more common methoxy group with an ethoxy group in this compound introduces subtle but potentially significant changes in the molecule's physical and chemical properties, such as its lipophilicity, steric profile, and metabolic stability. These differences could be exploited in the design of new pharmaceutical agents with modified pharmacokinetic or pharmacodynamic profiles. The compound 5-(Chloromethyl)-2-ethoxypyridine is recognized as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to the reactivity of its chloromethyl group.

Table 1: Comparison of this compound and Related Analogues

Compound NameStructureKey Applications/Significance
This compound C₈H₁₀ClNO Potential intermediate for novel pharmaceuticals; properties inferred from analogues.
2-(Chloromethyl)-4-methoxypyridineC₇H₈ClNOKey intermediate in the synthesis of proton pump inhibitors (e.g., omeprazole). rasayanjournal.co.invjs.ac.vncymitquimica.com
2-(Chloromethyl)-3,4-dimethoxypyridineC₈H₁₀ClNO₂Intermediate in the synthesis of pantoprazole (B1678409) and lomerizine.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridineC₉H₁₂ClNOIntermediate for synthesizing omeprazole and other organic compounds. rasayanjournal.co.in
5-(Chloromethyl)-2-ethoxypyridineC₈H₁₀ClNOVersatile intermediate for pharmaceuticals and agrochemicals.

Research Trajectory and Open Questions for this compound

The limited specific data on this compound presents a clear opportunity for foundational academic research. The established utility of its analogues provides a logical roadmap for investigation. Key research questions and potential future studies include:

Comparative Reactivity Studies: A direct comparison of the reaction kinetics and yields of this compound versus its methoxy counterpart with a range of nucleophiles would provide valuable data for synthetic chemists. Does the slightly larger ethoxy group introduce any significant steric hindrance affecting reaction rates?

Development of Novel Pharmaceutical Analogues: The compound could be used to synthesize ethoxy-analogues of existing drugs, such as omeprazole. Subsequent investigation into the structure-activity relationship (SAR) of these new derivatives could reveal whether the ethoxy group offers any advantages in terms of efficacy, metabolic stability, or reduced off-target effects.

Exploration in Materials Science: Research on 4-alkoxypyridines has demonstrated their potential in the development of materials with interesting optical properties, such as liquid crystals. semanticscholar.orgacs.orgresearchgate.net Investigating the properties of polymers or other materials incorporating the this compound moiety could open new avenues in materials science.

Optimization of Synthetic Routes: While general methods for the synthesis of 4-alkoxypyridines and the chlorination of hydroxymethylpyridines are known, a dedicated study to optimize a high-yield, scalable, and environmentally conscious synthesis specifically for this compound would be a valuable contribution. semanticscholar.orgprepchem.com This could involve adapting existing procedures, such as the reaction of a 2-hydroxymethyl-4-ethoxypyridine precursor with a chlorinating agent like thionyl chloride. prepchem.com

Table 2: Potential Research Directions for this compound

Research AreaSpecific FocusRationale
Synthetic Chemistry Optimization of synthesis and comparative reactivity studies.Establish efficient production methods and understand its synthetic utility relative to known analogues.
Medicinal Chemistry Synthesis of novel PPIs and other bioactive molecules.Explore the impact of the 4-ethoxy group on biological activity and pharmacokinetics (Structure-Activity Relationship).
Materials Science Incorporation into polymers or functional materials.Investigate potential for novel liquid crystalline or optical materials based on trends in 4-alkoxypyridines.
Analytical Chemistry Full spectroscopic characterization (NMR, IR, MS) and crystallographic analysis.Provide foundational data for its identification and to understand its solid-state structure.

Properties

IUPAC Name

2-(chloromethyl)-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHKPITWPCZGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568762
Record name 2-(Chloromethyl)-4-ethoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159996-13-1
Record name 2-(Chloromethyl)-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 Chloromethyl 4 Ethoxypyridine and Its Derivatives

Nucleophilic Substitution Reactions at the Chloromethyl Group

The 2-(chloromethyl) group is an excellent electrophilic site for nucleophilic substitution (SN2) reactions. The carbon atom is bonded to an electronegative chlorine atom and is adjacent to the electron-withdrawing pyridine (B92270) ring, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application as a building block in multi-step syntheses.

Reaction with Heteroatom Nucleophiles (N-, O-, S-centered)

2-(Chloromethyl)-4-ethoxypyridine readily undergoes displacement of the chloride ion with various heteroatom nucleophiles. These reactions are fundamental in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs) rjpbcs.com.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can displace the chloride to form the corresponding 2-(aminomethyl)pyridine derivatives. These reactions typically proceed under basic conditions to neutralize the HCl generated.

Oxygen Nucleophiles: Alkoxides, such as sodium ethoxide, and phenoxides can react to form ethers. Hydrolysis, either under basic or acidic conditions, can convert the chloromethyl group to a hydroxymethyl group, which is often a precursor in synthetic routes to the chloro-derivative itself google.com. For instance, the reaction with sodium hydroxide (B78521) can yield [4-(ethoxy)pyridin-2-yl]methanol.

Sulfur Nucleophiles: Thiolates are particularly effective nucleophiles in this context. A prominent industrial application is the reaction of 2-(chloromethyl)pyridine (B1213738) intermediates with substituted 2-mercaptobenzimidazoles. This specific S-alkylation is a crucial step in the synthesis of several PPI drugs, including Rabeprazole, which utilizes a related 4-(3-methoxypropoxy) substituted pyridine moiety researchgate.net. The reaction is typically carried out in the presence of a base like sodium hydroxide in a polar solvent such as methanol (B129727) or ethanol.

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles This table presents representative data for analogous reactions, as specific kinetic or yield data for this compound is not extensively published in readily available literature. It is based on established reactivity patterns for similar compounds.

Nucleophile (Nu-H) Reagent/Conditions Product Application/Significance
Substituted 2-Mercaptobenzimidazole NaOH, Methanol 2-({[4-(alkoxy)pyridin-2-yl]methyl}thio)-1H-benzo[d]imidazole Key step in Proton Pump Inhibitor (PPI) synthesis rjpbcs.comresearchgate.net
Piperidine (B6355638) K2CO3, Acetonitrile 4-Ethoxy-2-(piperidin-1-ylmethyl)pyridine Synthesis of potential bioactive molecules

Carbon-Carbon Bond Formation via Alkylation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The electrophilic chloromethyl group of this compound is a suitable substrate for alkylation reactions with soft carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds.

A classic example of such a transformation is the malonic ester synthesis. Diethyl malonate can be deprotonated by a base like sodium ethoxide to generate a stabilized enolate. This nucleophile then attacks the chloromethyl group in an SN2 fashion, displacing the chloride and forming a new C-C bond libretexts.orglibretexts.org. The resulting diethyl 2-([4-(ethoxy)pyridin-2-yl]methyl)malonate can be further hydrolyzed and decarboxylated to yield 3-(4-ethoxypyridin-2-yl)propanoic acid. This synthetic route allows for the extension of the carbon chain at the 2-position of the pyridine ring.

Table 2: Representative C-C Bond Formation via Alkylation

Carbon Nucleophile Base/Solvent Product Structure Product Name
Diethyl malonate NaOEt / Ethanol Diethyl 2-((4-ethoxypyridin-2-yl)methyl)malonate Diethyl 2-([4-(ethoxy)pyridin-2-yl]methyl)malonate
Ethyl acetoacetate NaOEt / Ethanol Ethyl 2-acetyl-3-(4-ethoxypyridin-2-yl)propanoate Ethyl 2-acetyl-3-(4-ethoxypyridin-2-yl)propanoate

Transformations of the Pyridine Ring System

While the chloromethyl group is the most reactive site for substitutions, the pyridine ring itself can undergo various transformations, influenced by the electronic properties of its substituents.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene (B151609) libretexts.orgmasterorganicchemistry.com. This deactivation is most pronounced at the C-2, C-4, and C-6 positions. The 4-ethoxy group is a strong electron-donating group (+M effect), which activates the ring and directs incoming electrophiles to the ortho positions (C-3 and C-5) libretexts.org. The 2-(chloromethyl) group has a weak deactivating inductive effect. The net effect is a complex reactivity pattern. Direct electrophilic substitution (e.g., nitration, halogenation) is challenging and often requires harsh conditions. A common strategy to facilitate substitution at the 4-position of pyridines is to first form the N-oxide oaji.netnih.gov. In this case, since the 4-position is already substituted, N-oxidation would enhance reactivity at the 2- and 6-positions, but steric hindrance and the directing effect of the ethoxy group would favor substitution at the 3- and 5-positions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack at the C-2 and C-6 positions. However, for an SNAr reaction to occur, a good leaving group (like a halide) must be directly attached to the ring. This compound does not have such a leaving group on the ring and therefore does not undergo SNAr at the ring carbons. In the related compound, 2-chloro-4-ethoxypyridine, nucleophilic attack would occur at the C-2 position, but the reaction would be slower than that of 2-chloropyridine (B119429) due to the deactivating (electron-donating) effect of the 4-ethoxy group on this specific reaction mechanism researchgate.netresearchgate.net.

Oxidation and Reduction Chemistry

Oxidation: The most susceptible site to oxidation is the pyridine nitrogen atom. Treatment with oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) readily forms the corresponding 4-ethoxypyridine-N-oxide derivative google.comresearchgate.net. This transformation is often a key step in the synthesis of substituted pyridines, as the N-oxide moiety alters the ring's reactivity, particularly towards electrophilic substitution oaji.netnih.gov. The chloromethyl group is generally stable to these conditions, although more vigorous oxidation could potentially lead to the corresponding carboxylic acid.

Reduction: The pyridine ring can be reduced to the corresponding piperidine derivative via catalytic hydrogenation. This typically requires catalysts such as platinum oxide (PtO2) or rhodium on carbon under hydrogen pressure asianpubs.orgresearchgate.net. During this process, the chloromethyl group is also susceptible to hydrogenolysis, which would reduce it to a methyl group. Therefore, the hydrogenation of this compound can potentially yield 4-ethoxy-2-methylpiperidine, depending on the catalyst and reaction conditions.

Influence of the Ethoxy Substituent on Reactivity

The 4-ethoxy group exerts a significant electronic influence on the reactivity of the entire molecule through a combination of inductive and resonance effects.

Resonance Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This resonance donation increases electron density within the ring, particularly at the ortho (C-3, C-5) and para (N-1) positions relative to the substituent.

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the ethoxy group withdraws electron density from the C-4 carbon through the sigma bond.

Detailed Mechanistic Studies

No detailed mechanistic studies specifically focused on this compound were identified in the available literature.

Investigation of Reaction Intermediates

There is no published research detailing the direct observation or characterization of reaction intermediates, such as carbocations or other transient species, formed during reactions of this compound.

Elucidation of Transition States and Energy Profiles

Computational chemistry studies providing insights into the transition state structures and energy profiles for reactions of this compound are not available. Such studies would be necessary to understand the energy barriers and the geometry of the transition states involved in its reactions.

Kinetic and Thermodynamic Parameters of Reactions

No experimental data on the kinetic parameters (e.g., rate constants, activation energies) or thermodynamic parameters (e.g., enthalpy, entropy of reaction) for reactions involving this compound have been reported.

Derivatization Pathways and Functional Group Interconversions of 2 Chloromethyl 4 Ethoxypyridine

Synthesis of Ethers and Related Oxygen-Containing Derivatives

The chloromethyl group of 2-(Chloromethyl)-4-ethoxypyridine is an excellent electrophile for the synthesis of ethers via nucleophilic substitution. This reaction, a variant of the Williamson ether synthesis, typically involves the reaction of the chloromethylpyridine with an alcohol or phenol (B47542) in the presence of a base. libretexts.org The base deprotonates the alcohol to form a more nucleophilic alkoxide or phenoxide ion, which then displaces the chloride ion.

The choice of base and solvent is crucial for optimizing reaction conditions. Strong bases such as sodium hydride (NaH) are often used to ensure complete formation of the alkoxide. libretexts.org The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to avoid solvation of the nucleophile.

Phenols, being more acidic than aliphatic alcohols, can be deprotonated by weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The reaction with phenols is particularly relevant for creating aryl ether linkages, which are common motifs in pharmacologically active molecules. For example, the reaction of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) with 4-nitrophenol (B140041) proceeds in the presence of anhydrous K₂CO₃ in acetone (B3395972) to form the corresponding ether. google.com A similar strategy can be applied to this compound.

A general method for preparing chloroalkyl ethers involves the zinc(II)-catalyzed reaction between acetals and acid halides, which can yield the desired products in near-quantitative amounts. organic-chemistry.orgnih.gov These ethers can then be used in subsequent reactions.

Table 1: Representative Conditions for Ether Synthesis

Reactant (Nucleophile) Base Solvent Typical Conditions Product Type
Aliphatic Alcohol (R-OH) Sodium Hydride (NaH) THF or DMF 0 °C to room temp. Alkyl Ether
Phenol (Ar-OH) K₂CO₃, NaOH Acetone, DMF Room temp. to reflux Aryl Ether

Formation of Amine and Other Nitrogen-Containing Conjugates

The synthesis of nitrogen-containing derivatives from this compound proceeds through the nucleophilic displacement of the chloride by various nitrogen nucleophiles. Primary and secondary amines are common reactants, leading to the formation of secondary and tertiary amines, respectively. These reactions are fundamental in building more complex molecular structures and are often employed in the synthesis of pharmaceutical intermediates.

The reaction typically requires a base to neutralize the hydrochloric acid (HCl) generated during the substitution, or an excess of the amine reactant can be used for this purpose. The reactivity of the amine and the steric hindrance around the reaction centers are key factors influencing the reaction rate and yield. Halopyridines, especially at the 2- and 4-positions, are known to readily undergo nucleophilic substitution. abertay.ac.uk

Patents describing the synthesis of related heterocyclic compounds often mention the reaction of chloromethylpyridines with amino groups as a general and crucial step for creating diverse derivatives. google.com The Chichibabin reaction, a well-known nucleophilic substitution, exemplifies the reactivity of pyridine (B92270) rings with nitrogen nucleophiles like sodamide to form aminopyridines. abertay.ac.uk While this reaction targets the pyridine ring itself, the high reactivity of the chloromethyl group makes it the primary site for substitution with less aggressive nucleophiles like simple amines.

Table 2: Examples of Nitrogen-Containing Conjugate Formation

Nucleophile Base/Conditions Product
Primary Amine (R-NH₂) Excess Amine or K₂CO₃ 2-((R-amino)methyl)-4-ethoxypyridine
Secondary Amine (R₂NH) Excess Amine or K₂CO₃ 2-((R₂-amino)methyl)-4-ethoxypyridine
Nitrogen Heterocycle (e.g., Imidazole) NaH, DMF 2-((Imidazol-1-yl)methyl)-4-ethoxypyridine

Generation of Thioether and Sulfoxide (B87167) Analogues

The generation of thioethers from this compound is a highly efficient and widely utilized transformation, particularly in medicinal chemistry. The process involves a nucleophilic substitution reaction where a thiol (R-SH) or its corresponding thiolate anion (R-S⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride. google.com This reaction is a cornerstone in the synthesis of proton pump inhibitors (PPIs).

A prominent example is the synthesis of omeprazole (B731), where a substituted 2-chloromethylpyridine is condensed with 2-mercapto-5-methoxybenzimidazole. rsc.org This reaction is typically carried out in the presence of a base like sodium hydroxide in a solvent such as a water/ethanol mixture. rsc.org The resulting thioether is a key intermediate.

The subsequent oxidation of the thioether to a sulfoxide is the final step in synthesizing active PPIs like omeprazole and esomeprazole (B1671258). rsc.org This oxidation must be controlled to prevent overoxidation to the sulfone. Common oxidizing agents include 3-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). rsc.org The selective oxidation of thioethers to sulfoxides is a well-established method in organic synthesis, with various catalysts available to improve efficiency and selectivity. rsc.orgresearchgate.netorganic-chemistry.org

Table 3: Synthesis of Thioether and Sulfoxide Derivatives

Step Reactants Reagents/Conditions Product
1. Thioether Formation This compound, Mercaptan (R-SH) NaOH, Ethanol/Water 2-((R-thio)methyl)-4-ethoxypyridine
2. Sulfoxide Formation Thioether from Step 1 m-CPBA or H₂O₂, CH₂Cl₂ 2-((R-sulfinyl)methyl)-4-ethoxypyridine

Stereoselective Derivatizations

Stereoselective reactions are crucial for the synthesis of chiral molecules, and derivatizations of this compound can be designed to achieve this goal. A reaction is stereoselective if it preferentially results in one stereoisomer over others. youtube.cominflibnet.ac.in If stereoisomeric starting materials yield stereoisomerically different products, the reaction is termed stereospecific. youtube.comalrasheedcol.edu.iq

Asymmetric synthesis involving this compound can be approached in several ways:

Use of a Chiral Nucleophile: Reacting the achiral chloromethylpyridine with an enantiomerically pure nucleophile introduces a chiral center. The inherent chirality of the nucleophile can direct the formation of a specific diastereomer.

Use of a Chiral Auxiliary: An achiral nucleophile can be temporarily modified with a chiral auxiliary. This auxiliary directs the substitution reaction to proceed stereoselectively. The auxiliary is then removed to yield the chiral product. Chiral oxazolidinones are a well-known class of auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. researchgate.net

Use of a Chiral Catalyst: A chiral catalyst, often a transition metal complex with a chiral ligand, can create a chiral environment around the reactants. du.ac.in This can induce high enantioselectivity in the product. For instance, catalytic asymmetric hydrogenation or conjugate additions are powerful methods for creating chiral centers. du.ac.in

In the context of PPIs, the asymmetric synthesis of esomeprazole (the (S)-isomer of omeprazole) is a prime industrial example. This is achieved by the asymmetric oxidation of the prochiral thioether intermediate using a chiral titanium complex (e.g., titanium(IV) isopropoxide and (S,S)-diethyl tartrate) to selectively form the (S)-sulfoxide. rsc.org

Novel Heterocyclic Ring Annulations

This compound can serve as a building block for the synthesis of fused heterocyclic systems. Ring annulation reactions involve the formation of a new ring fused to the existing pyridine ring. This can be achieved through various strategies, often involving multi-step sequences or cycloaddition reactions.

One approach is to first modify the chloromethyl group into a suitable functionality that can undergo an intramolecular cyclization. For example, the chlorine could be displaced by a nucleophile that contains another reactive site, which can then react with a position on the pyridine ring (or a substituent on it) to close the new ring.

Alternatively, the pyridine ring system itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic structures. researchgate.net While pyridine itself is a poor diene due to its aromaticity, derivatization can enhance its reactivity. The reaction of pyridine derivatives with dienophiles can lead to the formation of complex fused systems. mdpi.com Transition metal catalysis can also facilitate intramolecular [4+2] cycloadditions of dienes and alkynes, a strategy that can be adapted to substrates derived from this compound to build fused ring systems under mild conditions. williams.edu The development of such reactions is a key area in synthetic chemistry for accessing novel molecular scaffolds. sioc-journal.cn

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of 2-(Chloromethyl)-4-ethoxypyridine features two key points of reactivity: the nitrogen atom within the pyridine (B92270) ring and the highly reactive chloromethyl group. The chloromethyl group (-CH2Cl) is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the ethoxypyridinylmethyl moiety into a wide array of molecules.

Drawing parallels from its close analog, 2-(chloromethyl)-4-methoxypyridine (B1589491), the ethoxy derivative is similarly soluble in common organic solvents, which is advantageous for its use in various chemical reactions. cymitquimica.com The chloromethyl group serves as a reactive handle for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This versatility allows synthetic chemists to construct complex molecular frameworks by coupling this pyridine building block with other synthons. The ethoxy group at the 4-position influences the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules. cymitquimica.com This electronic modulation can be crucial for directing the outcome of synthetic steps and for fine-tuning the properties of the final product.

The general synthetic utility of chloromethylpyridines is well-established, serving as key intermediates in multi-step syntheses. google.com The ability to undergo nucleophilic substitution makes them indispensable for creating a diverse range of derivatives.

Precursor Chemistry for Pharmaceutical Intermediates

Substituted chloromethylpyridines are critical intermediates in the pharmaceutical industry, particularly for the synthesis of a class of drugs known as proton pump inhibitors (PPIs). googleapis.compatsnap.com These drugs are widely used to treat acid-reflux disorders and ulcers. The synthesis of many PPIs involves the coupling of a substituted chloromethylpyridine with a benzimidazole (B57391) moiety.

For instance, the related compound 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a key intermediate in the synthesis of Omeprazole (B731) and Esomeprazole (B1671258). google.comrasayanjournal.co.inchembk.com Similarly, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a precursor for Pantoprazole (B1678409), and derivatives like 2-chloromethyl-4-(2,2,2-trifluoroethoxy)-3-methylpyridine hydrochloride are used to synthesize Lansoprazole. patsnap.comnih.govrsc.orggoogle.com

The synthetic pathway generally involves the reaction of the chloromethyl group with a thiol group on the benzimidazole core. nih.govrsc.org Given this well-established synthetic route, this compound is a direct and logical precursor for creating novel PPI analogues or other pharmaceutical agents where an ethoxypyridine scaffold is desired. The ethoxy group, compared to a methoxy (B1213986) group, can alter the lipophilicity and metabolic stability of the final drug molecule, potentially leading to improved pharmacokinetic profiles.

Table 1: Examples of Pharmaceutical Intermediates Derived from Related Chloromethylpyridines This table is based on data for structurally related compounds to illustrate the precursor role.

Precursor Compound Resulting Pharmaceutical Agent Therapeutic Class
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Omeprazole, Esomeprazole Proton Pump Inhibitor
2-(Chloromethyl)-3,4-dimethoxypyridine Pantoprazole Proton Pump Inhibitor

Use in Radiolabeling and Diagnostic Agent Development

The development of targeted diagnostic agents is a cornerstone of modern medicine. The reactive chloromethyl group in this compound makes it a candidate for use in the synthesis of such agents, including those for radiolabeling. The chloromethyl handle allows for covalent attachment to biomolecules or targeting vectors, while the pyridine core can be used to chelate or attach a radioisotope.

Although direct radiolabeling studies with this compound are not extensively documented, the principles of radiochemistry support its potential application. For example, in pretargeting imaging strategies, a targeting molecule is administered first, followed by a smaller, radiolabeled molecule that "clicks" onto it in vivo. The synthesis of radiolabeled small molecules, such as iodinated tetrazines, often involves precursors with reactive groups that can be modified. nih.gov The chloromethyl group of this compound could be used to link it to a targeting moiety or to a chelator for a metallic radionuclide.

Furthermore, iodine radioisotopes, such as Iodine-125, are valuable for research and diagnostics. nih.gov While direct iodination of the pyridine ring might be challenging, the chloromethyl group provides a site for synthetic elaboration to introduce functionalities that can be readily radiolabeled, for instance, by introducing a stannyl (B1234572) precursor for radioiodination.

Exploration in Catalysis and Ligand Design

Pyridine and its derivatives are fundamental components in the design of ligands for transition metal catalysis. rsc.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, forming the basis of a catalyst complex. The substituents on the pyridine ring play a crucial role in tuning the steric and electronic properties of the resulting ligand, which in turn influences the activity, selectivity, and stability of the catalyst.

This compound is an attractive scaffold for ligand design. The pyridine nitrogen can act as the primary coordination site. The chloromethyl group at the 2-position offers a convenient point for further modification. It can be used to introduce other donor atoms (e.g., phosphorus, nitrogen, or sulfur) to create bidentate or polydentate ligands. For example, reaction with a phosphine (B1218219) or an amine would yield ligands with P,N or N,N donor sets, which are widely used in catalysis. The ethoxy group at the 4-position electronically influences the pyridine nitrogen, which can modulate the bond strength between the ligand and the metal, thereby affecting the catalytic cycle. The design of molecules to bind specifically to protein receptors or metal centers is a major goal of computer-assisted design, and building blocks like this pyridine derivative are essential starting points for creating new molecular structures. nih.gov

Potential in Supramolecular Assembly and Material Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. qucosa.demdpi.com Pyridine derivatives are excellent candidates for supramolecular assembly due to the ability of the pyridine nitrogen to act as a hydrogen bond or halogen bond acceptor. mdpi.com

The structure of this compound offers several features that could be exploited in supramolecular chemistry. The pyridine ring can participate in various non-covalent interactions. The ethoxy group can also engage in hydrogen bonding. These interactions can be used to direct the self-assembly of molecules into well-defined architectures like gels, liquid crystals, or porous materials. mdpi.comnih.gov For example, azopyridine derivatives, which combine a photoresponsive unit with a pyridine moiety, are used to create multi-functional responsive materials through non-covalent interactions. mdpi.com The ability of pyridine derivatives to form supramolecular networks is also being explored for the development of self-healing materials. qucosa.de By modifying the chloromethyl group, one could introduce other functionalities to create complex supramolecular systems with unique properties for applications in materials science, such as sensors or stimuli-responsive polymers. bohrium.com

Comparative Analysis with Other Halogenated Pyridine Derivatives

Structural and Reactivity Comparisons with Methoxy (B1213986) and Dimethoxy Analogues

The reactivity of 2-(Chloromethyl)-4-ethoxypyridine is best understood by comparing it with its structural analogues, primarily the methoxy and dimethoxy derivatives. The primary site of reactivity in these molecules is the chloromethyl group at the 2-position, which readily participates in nucleophilic substitution reactions. cymitquimica.com The nature of the alkoxy group at the 4-position (ethoxy vs. methoxy) and the presence of additional substituents significantly modulate the electronic properties and, consequently, the reactivity of the pyridine (B92270) ring and the lability of the chloromethyl group.

For instance, 2-(chloromethyl)-4-methoxypyridine (B1589491) serves as a close comparator. cymitquimica.com The primary difference between the ethoxy and methoxy analogues lies in the steric bulk and the slight difference in the inductive effect of the alkyl portion of the alkoxy group. Generally, both ethoxy and methoxy groups are electron-donating by resonance, which increases the electron density of the pyridine ring, potentially affecting its reactivity towards electrophiles and the stability of reaction intermediates.

Expanding the comparison to dimethoxy analogues, such as 2-(chloromethyl)-3,4-dimethoxypyridine, introduces further electronic and steric factors. aksci.comnbinno.com The presence of a second methoxy group at the 3-position further enhances the electron-donating nature of the substitution pattern, which can influence the reactivity of the chloromethyl group. The synthesis of these compounds often involves multiple steps including peroxidation, nitration, rearrangement, and chlorination of pyridine precursors. google.com

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound Not FoundC8H10ClNOEthoxy group at C4, Chloromethyl at C2
2-(Chloromethyl)-4-methoxypyridine 99651-28-2C7H8ClNOMethoxy group at C4, Chloromethyl at C2 cymitquimica.com
2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride 72830-09-2C8H11Cl2NO2Methoxy groups at C3 and C4, Chloromethyl at C2 nih.gov
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride 86604-74-2C9H13Cl2NOMethoxy at C4, Methyl at C3/C5, Chloromethyl at C2 lgcstandards.comnih.gov

Impact of Substituent Electronic and Steric Effects

The reactivity of halogenated pyridines is profoundly influenced by the interplay of electronic and steric effects of their substituents. Electron-donating groups, such as alkoxy and amino groups, can significantly alter the electronic structure, electrostatic properties, and vibrational characteristics of the pyridine ring. rsc.org These groups increase the electron density of the ring, which is a key factor in electrophilic aromatic substitution reactions. nih.gov

Conversely, electron-withdrawing groups like nitro (NO2) or cyano (CN) groups decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov The position of these substituents is crucial. For instance, in nucleophilic substitution reactions, the presence of a nitro group can significantly stabilize the intermediate, accelerating the reaction rate compared to an unsubstituted chloropyridine. abertay.ac.uk

Steric effects also play a critical, and sometimes dominant, role. nih.gov For example, the steric hindrance around a reaction center can dramatically affect the rate and outcome of a reaction. numberanalytics.com In the halogenation of pyridines, steric interactions between the departing phosphine (B1218219) and pyridyl substituents are most pronounced during C-P bond cleavage and can account for differences in reactivity between isomers. nih.gov Similarly, in some cases, steric destabilization in highly substituted systems can lead to more facile chlorination, outweighing electronic effects. chemrxiv.org The 6-methyl group in 2-chloro-6-methylpyridine (B94459) is noted to optimize steric bulk without impeding reactivity, a feature not seen in 3- or 5-methyl isomers. This balance between electronic and steric factors is a guiding principle in predicting and explaining the chemical behavior of substituted pyridines. nih.gov

Isomeric Influence on Reaction Outcomes

The isomeric position of substituents on the pyridine ring has a profound impact on reaction pathways and product distribution. numberanalytics.com This is particularly evident in the reactivity of halopyridines. Halogens at the 2- and 4-positions of the pyridine ring are readily displaced by nucleophiles through an addition-elimination mechanism. abertay.ac.uk The nitrogen atom in the ring stabilizes the negatively charged intermediate (Meisenheimer complex) more effectively when the attack occurs at these positions. In contrast, a halogen at the 3-position is much less reactive towards nucleophilic substitution and often reacts via a different mechanism, such as an elimination-addition (benzyne-type) pathway. abertay.ac.uk

The position of other groups relative to the reactive chloromethyl group in this compound also dictates its reactivity. The 4-ethoxy group, being an electron-donating group, influences the electrophilicity of the ring carbons. The reactivity of the chloromethyl group itself is also modulated by the electronic environment created by the ring substituents.

Studies on different isomers highlight these effects clearly. For example, the difference in reactivity between 2- and 3-substituted pyridines has been attributed to steric factors during bond cleavage. nih.gov In C-H arylation reactions, electronic repulsion between the nitrogen lone pair and a polarized C-Pd bond can lead to low reactivity at the C-2 and C-6 positions, favoring functionalization at the C-3 and C-4 positions. nih.gov The specific arrangement of atoms in an isomer is not a trivial detail but a fundamental determinant of its chemical potential and reaction outcomes. icrea.cat

Broader Context within Pyridine-Based Chemical Space

Pyridine and its derivatives represent a "privileged scaffold" in chemistry, particularly in the field of medicinal chemistry. researchgate.netrsc.org This is due to their versatile chemical properties, ease of functionalization, and their prevalence in a vast number of biologically active compounds, including many FDA-approved drugs. nih.gov The pyridine ring is an isostere of benzene (B151609), but the presence of the nitrogen atom introduces unique properties, such as basicity and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition in biological systems. rsc.orgnih.gov

Compounds like this compound are valuable intermediates within this expansive pyridine-based chemical space. nbinno.comgoogle.com They serve as building blocks for the synthesis of more complex molecules with desired therapeutic or agrochemical properties. The reactive chloromethyl group allows for the straightforward introduction of various functional groups through nucleophilic substitution, enabling the exploration of chemical diversity. abertay.ac.uk

The concept of chemical space encompasses the vast number of possible molecules that can be created. Pyridine-based scaffolds are a significant component of this space, and methodologies that allow for their diverse functionalization are highly sought after. beilstein-journals.orgacs.org The study and synthesis of specific derivatives like this compound contribute to the expansion and utilization of this chemical space, providing tools for the rational design of new molecules with tailored properties. nih.gov The strategic selection and manipulation of substituted pyridines are central to advancing drug discovery and materials science. uiowa.edu

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies

One promising direction is the refinement of multi-step syntheses that proceed without the isolation of intermediates. For a similar compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride, a three-step process involving methoxylation, hydroxylation, and subsequent chlorination was developed to be performed telescopically, significantly improving productivity and reducing solvent usage. rasayanjournal.co.in Another avenue involves the direct chlorination of the precursor 2-ethoxy-5-methylpyridine using agents like chlorine gas in a controlled environment to selectively form the chloromethyl derivative.

Synthetic Strategy Description Potential Advantages Key Research Focus
Telescoped Synthesis A multi-step reaction sequence where intermediates are not isolated, proceeding from one step to the next in the same reactor. rasayanjournal.co.inReduced solvent waste, shorter cycle times, increased throughput.Optimizing reaction conditions for compatibility between steps; developing robust in-process analytical methods.
Direct Methyl Group Chlorination Selective radical substitution of a chlorine atom onto the methyl group of a precursor like 2-ethoxy-4-methylpyridine. Fewer synthetic steps (atom economy), potentially simpler starting materials.Achieving high selectivity to avoid over-chlorination; discovering milder and more selective chlorinating agents.
N-Oxide Route Synthesis beginning with the N-oxidation of a substituted pyridine, followed by rearrangement and chlorination. imist.maAllows for functionalization at specific positions of the pyridine ring that might otherwise be difficult to access.Improving yields and simplifying the handling of reagents involved in the rearrangement and chlorination steps.

Catalyst Discovery for Targeted Transformations

Catalysis is fundamental to modern organic chemistry, and the discovery of new catalysts for reactions involving 2-(Chloromethyl)-4-ethoxypyridine is a vibrant area of research. The chloromethyl group is a versatile handle for nucleophilic substitution and cross-coupling reactions, making the development of catalysts that can precisely control these transformations highly valuable.

Future work will likely target the discovery of more active, selective, and robust catalysts for cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. thieme-connect.de These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex derivatives from this compound. Research has demonstrated the efficacy of palladium complexes, sometimes with specialized ligands like SPhos, and nickel catalysts for coupling similar chloro- and bromo-pyridines with various organometallic reagents. thieme-connect.de Furthermore, the use of silver salts like silver carbonate has been effective in promoting alkylation reactions. jst.go.jp An emerging frontier is the de novo design of catalysts using computational tools and genetic algorithms, which can screen vast chemical spaces to identify entirely new catalytic structures for specific reactions. chemrxiv.org

Transformation Type Catalyst Class Example Application/Analogue Future Research Goal
Suzuki-Miyaura Coupling Palladium Complexes (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)Coupling of pyridine derivatives with boronic acids to form biaryl compounds. thieme-connect.dejst.go.jpDevelopment of air-stable, low-loading catalysts with broader substrate scope and higher turnover numbers.
Negishi Coupling Palladium or Nickel ComplexesCoupling of benzylzinc reagents with bromopyridines to produce benzylpyridines. thieme-connect.deImproving functional group tolerance and expanding the use to more complex and readily available organozinc reagents.
Alkylation/Substitution Silver Salts (e.g., Ag₂CO₃)O-alkylation of hydroxypyridines with 2-(chloromethyl)-pyridine derivatives. jst.go.jpFinding less expensive, non-heavy metal alternatives that offer similar or enhanced reactivity and selectivity.
Ammonia Oxidation Pyridyl-Substituted FerrocenesElectrocatalytic oxidation of ammonia, where pyridine moieties play a role in proton-coupled electron transfer. acs.orgDesigning catalysts incorporating the 4-ethoxypyridine (B3339012) structure for specific electronic properties in electrochemical applications.

Green Chemistry Innovations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to minimize environmental impact and enhance safety. dergipark.org.tr For the synthesis of this compound and its derivatives, future innovations will focus on reducing hazardous waste, improving energy efficiency, and utilizing renewable resources. ijnc.ir

Key strategies include the use of safer, more environmentally benign solvents, such as water or ionic liquids, replacing traditional volatile organic compounds. carpetrecovery.org Catalysis is a cornerstone of green chemistry, and replacing stoichiometric reagents with catalytic alternatives minimizes waste. carpetrecovery.org For instance, developing catalytic chlorination methods would be a significant improvement over processes that use stoichiometric amounts of thionyl chloride. A documented "greener" approach for a related compound successfully reduced solvent quantities by half and eliminated a salt filtration step by designing a process where a byproduct (ammonium sulfate) was recyclable and salable. rasayanjournal.co.in The use of alternative energy sources like microwaves and ultrasound to accelerate reactions under milder conditions also represents a promising avenue for green innovation. dergipark.org.tr

Advanced Computational Design and Prediction

Computational chemistry is transitioning from an analytical tool to a predictive and design-oriented discipline. ethz.ch For this compound, advanced computational methods can accelerate research and development by predicting reaction outcomes, designing optimal synthetic routes, and exploring the properties of novel derivatives before they are ever synthesized in a lab. advanceaec.net

Machine learning algorithms can be trained on existing reaction data to predict the success of a given synthesis or to optimize reaction conditions like temperature, solvent, and catalyst choice. advanceaec.net Simulation methods can be used to model reaction mechanisms, helping to understand and overcome challenges like low yields or unwanted side reactions. nih.gov Furthermore, computational tools can be employed in the de novo design of new molecules based on the this compound scaffold, predicting their electronic, steric, and potential biological properties to prioritize the most promising candidates for synthesis. techno-press.org

High-Throughput Synthesis and Screening Applications

High-throughput experimentation (HTE) has revolutionized pharmaceutical and materials science research by enabling the rapid synthesis and evaluation of large numbers of compounds in parallel. acs.org This approach is highly applicable to exploring the chemical space around this compound.

Future research will likely employ automated, miniaturized platforms to synthesize libraries of derivatives. nih.gov By reacting this compound with a diverse set of nucleophiles in a multi-well plate format, hundreds or thousands of unique compounds can be generated quickly and with minimal material consumption. nih.govrsc.org These libraries can then be subjected to high-throughput screening (HTS) to identify "hits" for desired applications, such as biological activity against a specific therapeutic target or specific material properties. nih.govrjpbr.com This combination of high-throughput synthesis and screening dramatically accelerates the discovery process, enabling researchers to navigate vast chemical landscapes efficiently. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.